Mfb 1041

Formulation science Solubility enhancement Poorly soluble drugs

MFB 1041 (CAS 151856-47-2) is a triazole-class antifungal agent that has been investigated primarily for its formulation and drug delivery challenges rather than for clinical deployment. The compound is characterized by a butanol backbone substituted with a 2,4-difluorophenyl group and multiple triazole moieties, with a molecular formula of C19H18F2N8OS and molecular weight of 444.46 g/mol.

Molecular Formula C19H18F2N8OS
Molecular Weight 444.5 g/mol
CAS No. 151856-47-2
Cat. No. B1676558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMfb 1041
CAS151856-47-2
Synonyms2-(2,4-difluorophenyl)-3-methyl-1-(1H-1,2,4-triazol-1-yl)-3-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ylthio)butan-2-ol
MFB 1041
MFB-1041
Molecular FormulaC19H18F2N8OS
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(C)(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3=NN=C(C=C3)N4C=NC=N4
InChIInChI=1S/C19H18F2N8OS/c1-18(2,31-17-6-5-16(26-27-17)29-12-23-10-25-29)19(30,8-28-11-22-9-24-28)14-4-3-13(20)7-15(14)21/h3-7,9-12,30H,8H2,1-2H3
InChIKeyICRBJWBMXZYUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MFB 1041 (CAS 151856-47-2): A Research-Grade Triazole Antifungal Agent with Defined Physicochemical and Formulation Characteristics for Drug Development Studies


MFB 1041 (CAS 151856-47-2) is a triazole-class antifungal agent that has been investigated primarily for its formulation and drug delivery challenges rather than for clinical deployment. The compound is characterized by a butanol backbone substituted with a 2,4-difluorophenyl group and multiple triazole moieties, with a molecular formula of C19H18F2N8OS and molecular weight of 444.46 g/mol . MFB-1041 exhibits potent antifungal activity in vitro but demonstrates extremely poor aqueous solubility and negligible oral bioavailability in its native crystalline form, which has defined its research trajectory as a model compound for studying solubility enhancement, solid dispersion technology, and drug-protein binding interactions [1].

Why MFB 1041 (CAS 151856-47-2) Cannot Be Substituted by Other Triazole Antifungals in Formulation and Drug Delivery Research


MFB 1041 cannot be substituted by other triazole antifungals such as fluconazole, itraconazole, or voriconazole in research contexts because its physicochemical and biopharmaceutical profile is fundamentally distinct. Unlike fluconazole, which exhibits high aqueous solubility and excellent oral bioavailability, or itraconazole, which displays variable but measurable absorption, MFB-1041 is practically insoluble in water (1.2 μg/mL) and demonstrates negligible oral absorption in its native crystalline state [1]. This extreme insolubility profile renders MFB-1041 uniquely valuable as a model compound for evaluating solubility enhancement technologies, solid dispersion systems, and drug-protein binding phenomena—applications for which better-absorbed triazoles would provide minimal discriminatory power. Furthermore, MFB-1041 exhibits quantifiable binding to human serum albumin (HSA) with a binding constant (Kb) of 6,600 M⁻¹ [2], a parameter that is compound-specific and cannot be extrapolated from structurally related triazoles. Substituting a different triazole antifungal would invalidate comparative formulation studies, alter binding kinetics, and fundamentally change the research question being addressed.

MFB 1041 (CAS 151856-47-2) Quantitative Comparative Evidence: Formulation Performance, Protein Binding, and Solubility Enhancement


MFB 1041 Aqueous Solubility: Extreme Insolubility as a Defined Differentiation Point

MFB-1041 exhibits a water solubility of 1.2 μg/mL (approximately 2.7 μM) at ambient conditions, classifying it as a practically insoluble compound according to USP/BP standards [1]. This value is at least an order of magnitude lower than the aqueous solubility of fluconazole (approximately 8-10 mg/mL), highlighting MFB-1041's extreme insolubility relative to clinically established triazole antifungals [2].

Formulation science Solubility enhancement Poorly soluble drugs

Solid Dispersion Formulation of MFB 1041: 6-Fold Oral Bioavailability Enhancement in Beagle Dogs

When formulated as a solid dispersion with enteric polymers (hydroxypropylmethylcellulose phthalate HP-55 or carboxymethylethylcellulose CMEC), MFB-1041 achieved oral bioavailabilities in beagle dogs that were over 6 times higher than that of a conventional suspension formulation [1]. This enhancement was attributed to a complete drug phase change from crystalline to amorphous state, as confirmed by X-ray powder diffraction analysis [1].

Oral bioavailability Solid dispersion Preclinical pharmacokinetics

MFB 1041 Human Serum Albumin Binding Constant: Quantified Protein Interaction Parameters

MFB-1041 binds to human serum albumin (HSA) with a binding constant (Kb) of 6,600 M⁻¹ at pH 7.4, as determined by equilibrium dialysis studies [1]. The stability constant (Ka) between MFB-1041 and maltosyl-β-cyclodextrin (G2-β-CyD) was determined to be 2,400 M⁻¹, and the binding constant to fatty acid free HSA (FFHSA) was 5,800 M⁻¹ [1].

Drug-protein binding Pharmacokinetics Plasma protein binding

Cyclodextrin Complexation of MFB 1041: Altered Brain Distribution and CNS Effect Modulation in Mice

Intravenous administration of MFB-1041 complexed with maltosyl-β-cyclodextrin (G2-β-CyD) in mice resulted in more rapid elimination from serum and reduced brain distribution at 15 seconds post-injection compared to MFB-1041 administered without cyclodextrin [1]. Furthermore, the clonic convulsion induced by MFB-1041 was blocked when the drug was administered as a cyclodextrin complex [1].

Cyclodextrin complexation Drug delivery Biodistribution

MFB 1041 Solid Dispersion Stability: Amorphous State Retention Under Desiccated Conditions

Solid dispersion formulations of MFB-1041 prepared with enteric polymers (HP-55, CMEC) and nonenteric polymer (hydroxypropylmethylcellulose) demonstrated complete drug phase change from crystalline to amorphous state, as verified by X-ray powder diffraction [1]. Stability testing revealed that these amorphous solid dispersions remained stable under desiccated conditions, with absorption profiles showing no change over the test period [1].

Physical stability Amorphous solid dispersion Formulation stability

MFB 1041 (CAS 151856-47-2) Research and Industrial Application Scenarios Based on Quantitative Evidence


Evaluation of Solid Dispersion and Amorphous Formulation Technologies for BCS Class II/IV Drug Candidates

MFB-1041 serves as an ideal model compound for developing and benchmarking solid dispersion technologies aimed at enhancing oral bioavailability of poorly soluble drugs. Researchers can use MFB-1041 to quantify the performance of enteric polymer-based solid dispersion systems, with the established 6-fold bioavailability enhancement benchmark in beagle dogs providing a validated reference point for comparative evaluation of novel formulation approaches [1].

Drug-Protein Binding Studies and Pharmacokinetic Modeling of Highly Bound Compounds

With its quantitatively characterized binding constants to human serum albumin (Kb = 6,600 M⁻¹), fatty acid free HSA (Kb = 5,800 M⁻¹), and maltosyl-β-cyclodextrin (Ka = 2,400 M⁻¹) at pH 7.4, MFB-1041 is uniquely suited for in vitro and in silico studies examining drug-protein binding phenomena, competitive displacement interactions, and the impact of solubilizing excipients on free drug fraction [2].

Cyclodextrin-Based Drug Delivery and Tissue Distribution Studies

MFB-1041 provides a validated experimental system for investigating how cyclodextrin complexation alters the pharmacokinetic and tissue distribution profiles of highly protein-bound, poorly water-soluble compounds. The documented differences in serum elimination rate, brain distribution at 15 seconds post-injection, and CNS effect modulation (clonic convulsion blockade) between free and cyclodextrin-complexed MFB-1041 offer quantifiable endpoints for evaluating novel cyclodextrin derivatives and delivery strategies [2].

Physical Stability Assessment of Amorphous Pharmaceutical Formulations

The demonstrated stability of MFB-1041 amorphous solid dispersions under desiccated conditions, coupled with XRPD-confirmed crystalline-to-amorphous phase conversion, makes this compound a suitable probe for studying amorphous form stabilization strategies, recrystallization kinetics, and the long-term physical stability of supersaturated drug delivery systems [1].

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